molecular formula C10H14ClN3O2 B2707532 2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one CAS No. 2411227-76-2

2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2707532
CAS No.: 2411227-76-2
M. Wt: 243.69
InChI Key: HEIOAZZUEOCXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one is a compound that features a unique combination of a piperidine ring and an oxadiazole ring The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one typically involves the reaction of piperidine derivatives with oxadiazole precursors. One common method includes the use of chloroacetyl chloride as a reagent. The reaction is carried out in a solvent such as toluene, with the mixture being stirred at elevated temperatures (110-120°C) for several hours . The resulting product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The presence of the oxadiazole ring allows for potential cyclization reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: Cyclization can be induced using catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The piperidine ring can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one is unique due to the combination of the oxadiazole and piperidine rings, which can confer distinct chemical and biological properties. This dual functionality can enhance the compound’s versatility in various applications, making it a valuable subject for further research and development .

Properties

IUPAC Name

2-chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-7(11)10(15)14-5-3-2-4-8(14)9-12-6-16-13-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIOAZZUEOCXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1C2=NOC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.